p-Me-β-CPT
Description
Historical Perspectives and Discovery Paradigms for Analogous Compounds
The historical discovery of bioactive chemical entities has often followed diverse paradigms, ranging from the isolation of natural products to targeted synthesis based on known pharmacophores. The beta-carboline ring system, a core structure potentially related to p-Me-β-CPT, is found in numerous natural alkaloids distributed across various plant and animal sources wikipedia.orgwikipedia.orgwikipedia.org. Early investigations into these natural products led to the identification of compounds with a wide array of biological activities wikipedia.orgwikipedia.org. For instance, beta-carboline alkaloids have been reported to possess antifungal, antiviral, anti-leishmanial, antibacterial, and anti-cancer properties, among others wikipedia.org. The discovery of these naturally occurring beta-carbolines provided foundational knowledge and structural inspiration for the synthesis and investigation of numerous derivatives aimed at exploring and enhancing specific biological activities wikipedia.org.
Another relevant historical context involves the discovery and development of compounds used in imaging, such as those for PET. The development of PET radiotracers requires the identification and synthesis of molecules that can selectively bind to specific biological targets and can be labeled with a positron-emitting isotope. Compounds like [11C]PiB and [123I]-ABC577 are examples of agents developed for imaging amyloid-β deposits, highlighting the ongoing research into small molecules for diagnostic applications in neurological conditions wikipedia.org. The investigation of compounds like this compound aligns with this paradigm of seeking molecules with specific binding characteristics for potential use in imaging or related research.
Rationale for the Investigation of Novel Chemical Scaffolds, Including this compound
The rationale behind investigating novel chemical scaffolds, such as derivatives of the beta-carboline system like this compound, is driven by several key objectives in chemical and biomedical research. A primary motivation is the need to discover compounds with improved pharmacological properties, including enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles ontosight.aiguidetopharmacology.orgwikidata.org. Existing bioactive scaffolds, while valuable, may have limitations such as off-target effects, poor solubility, or rapid metabolism, necessitating the exploration of new structural variations iarc.frciteab.comresearchgate.net.
Furthermore, investigating novel scaffolds allows for the probing of diverse biological targets and pathways. The inherent structural diversity offered by modifying a core scaffold like beta-carboline can lead to compounds with distinct interactions with biological macromolecules, potentially uncovering new mechanisms of action or targeting previously undruggable proteins wikipedia.orgontosight.aiguidetopharmacology.org. The concept of "scaffold hopping," which involves replacing the core structure of a known active compound with a novel one while retaining similar activity, exemplifies this approach in drug discovery guidetopharmacology.orgwikidata.orgfishersci.com.
In the specific context of this compound being identified as a PET chemical precursor related to amyloid imaging, the rationale for its investigation likely stems from the ongoing need for improved imaging agents. Developing novel PET tracers with higher affinity and specificity for amyloid-β, or with better pharmacokinetic properties for clearer imaging and reduced off-target binding, is an active area of research wikipedia.org. Investigating compounds like this compound contributes to this effort by providing new chemical structures that can be evaluated for their suitability as imaging agents or as tools to study related biological processes.
Overview of Structural Classes and Biological Relevance pertinent to this compound
Based on its name, this compound is likely related to the beta-carboline structural class. Beta-carbolines are tricyclic indole (B1671886) alkaloids characterized by a pyrido[3,4-b]indole ring system wikipedia.orgwikipedia.org. This core structure can be substituted at various positions, leading to a wide array of derivatives with diverse chemical and biological properties wikipedia.orgwikipedia.org. Examples of naturally occurring and synthetic beta-carbolines include harmine, harmaline, norharman, and tryptoline (B14887) wikipedia.orgthegoodscentscompany.com. These compounds have been implicated in various biological activities, including interactions with neurotransmitter systems, enzymes like monoamine oxidases (MAOs), and DNA wikipedia.orgthegoodscentscompany.comwikipedia.orgprobes-drugs.org.
The biological relevance of beta-carbolines is broad and continues to be an area of active research. They have been explored for potential activities related to neurological disorders, infectious diseases, and cancer wikipedia.orgwikipedia.orgprobes-drugs.orgthegoodscentscompany.commims.com. The specific biological relevance of this compound appears to be linked to its use as a PET chemical, particularly in the context of amyloid imaging wikipedia.org. Amyloid-β deposition in the brain is a key pathological feature of Alzheimer's disease, and PET imaging agents targeting these deposits are valuable tools for diagnosis and research wikipedia.org.
While the "CPT" in this compound might superficially resemble Camptothecin (B557342) (CPT), a potent anticancer alkaloid wikipedia.orgiarc.frnih.gov, the structural class of Camptothecin is distinct. Camptothecin possesses a pentacyclic structure with a pyrrolo[3,4-β]-quinoline moiety and a characteristic alpha-hydroxy lactone E-ring iarc.fr. Camptothecin derivatives like Topotecan and Irinotecan (B1672180) are well-established topoisomerase I inhibitors used in cancer therapy iarc.frciteab.comthegoodscentscompany.comnih.govfishersci.beguidetopharmacology.orgnih.govnih.gov. Given the "β-C" in the name, this compound is more appropriately considered within the beta-carboline structural class rather than the camptothecin class.
Scope and Objectives of Current Research Endeavors on this compound
Current research endeavors involving this compound, as indicated by its listing as a PET chemical precursor and referential standard, are likely focused on its application in molecular imaging, specifically amyloid imaging wikipedia.org. The scope of such research would involve utilizing this compound, potentially in a radiolabeled form or as a reference standard for the synthesis and evaluation of radiolabeled derivatives, to investigate amyloid-β distribution and load in biological systems.
The objectives of these research endeavors would include:
Synthesis and characterization of this compound and its derivatives for use in PET imaging.
Evaluation of the binding affinity and selectivity of this compound-based tracers for amyloid-β aggregates.
Preclinical studies to assess the pharmacokinetic properties, biodistribution, and imaging capabilities of these compounds in relevant animal models.
Development and validation of analytical methods for the detection and quantification of this compound and its metabolites in biological samples.
Utilizing this compound as a reference standard for quality control in the production of PET radiotracers.
Significance of Advanced Chemical and Biological Characterization of this compound
Advanced chemical and biological characterization of compounds like this compound is of significant importance for several reasons. Comprehensive chemical characterization, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential to confirm the structure, purity, and identity of the compound guidetopharmacology.orgwikipedia.orgwikipedia.orgfda.gov. This is particularly critical for compounds intended for use as research standards or precursors in the synthesis of imaging agents, where structural integrity and purity directly impact the reliability of research findings. Techniques like elemental microanalysis and melting point determination also contribute to a complete chemical profile wikipedia.orgfda.gov.
From a biological perspective, detailed characterization is necessary to understand how this compound interacts with biological systems. While its use as a PET precursor suggests an affinity for a specific target (likely related to amyloid), comprehensive biological characterization would involve evaluating its binding kinetics, selectivity against off-targets, and potential metabolic pathways. Although specific data for this compound were not found, biological characterization methods for novel compounds commonly include in vitro binding assays, functional assays, and cell-based studies to assess activity and specificity wikipedia.orgwikipedia.orgfda.gov. For PET tracers, in vivo studies to evaluate biodistribution, target uptake, and clearance are also crucial wikipedia.org.
The significance of this advanced characterization lies in its ability to:
Validate the compound's suitability for its intended research application (e.g., as a PET precursor).
Provide a basis for structure-activity relationship (SAR) studies if derivatives are synthesized and evaluated guidetopharmacology.orgcenmed.com.
Identify potential limitations or off-target interactions that could affect imaging results or biological interpretations.
Ensure the reproducibility and reliability of research findings obtained using this compound.
Support regulatory requirements if the compound or its derivatives were ever considered for clinical translation.
Properties
CAS No. |
141807-59-2 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
273.38 |
Purity |
> 98% |
Synonyms |
2-β-Carboxyl-3-β-(4-methylphenyl)tropane |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of P Me β Cpt
Retrosynthetic Analysis and Strategic Design for p-Me-β-CPT Synthesis
Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules wikipedia.org. It involves working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections (transforms) wikipedia.org. For a pentacyclic structure like Camptothecin (B557342), a retrosynthetic strategy typically involves identifying key bonds to break that correspond to plausible synthetic reactions wikipedia.org.
Strategic design for Camptothecin synthesis often considers the assembly of its five rings (A, B, C, D, and E) wikipedia.orgonua.edu.ua. Different strategies might involve constructing the quinoline (B57606) core (rings A and B), the pyridone ring (ring D), and the chiral alpha-hydroxy lactone ring (ring E) wikipedia.orgonua.edu.ua. Key disconnections might involve breaking bonds that allow for the formation of these rings through reactions such as Friedländer condensation, Diels-Alder cycloaddition, or the construction of the chiral center at position 20 onua.edu.uanih.govresearchgate.netresearchgate.net. The presence of the chiral center at C-20 with a specific (S) configuration is critical for the biological activity of Camptothecin and its active analogues wikipedia.orgnih.gov. Therefore, controlling the stereochemistry at this position is a key consideration in the synthetic design nih.govresearchgate.net.
Total Synthesis Approaches for this compound and Analogues
Total synthesis of Camptothecin and its analogues involves building the entire molecule from basic chemical feedstocks. Several research groups have reported total synthesis routes, each employing different strategies and key reactions to assemble the pentacyclic system onua.edu.uaresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Asymmetric Synthetic Strategies
Given the importance of the (S) configuration at the C-20 chiral center for biological activity, asymmetric synthetic strategies have been developed to synthesize enantiopure (S)-Camptothecin and its analogues nih.govresearchgate.net. These strategies utilize chiral reagents, catalysts, or auxiliaries to control the stereochemistry during bond formation researchgate.net. Approaches have included using asymmetric dihydroxylation or other chiral transformations to set the configuration at C-20 researchgate.net. The development of efficient asymmetric syntheses is crucial for producing biologically active compounds and for conducting accurate structure-activity relationship studies nih.govresearchgate.net.
Semi-Synthetic Derivatization of this compound Precursors
Semi-synthetic approaches to Camptothecin analogues involve starting from naturally isolated Camptothecin or a related natural precursor and chemically modifying it researchgate.netnih.gov. This can be a more economical route for producing analogues, especially when the natural product is available, albeit sometimes in limited quantities researchgate.net. Semi-synthetic methods allow for targeted modifications at specific positions of the Camptothecin scaffold researchgate.netcabidigitallibrary.org.
Chemical Modification at Key Structural Positions
Chemical modifications of the Camptothecin structure have been extensively explored to improve its properties, such as water solubility, stability, and efficacy researchgate.netcabidigitallibrary.org. Key positions for modification include the A, B, C, D, and E rings cabidigitallibrary.org.
Modifications at the C-7 position of the A ring have been shown to influence cytotoxicity and stability cabidigitallibrary.org. Introducing various substituents, such as alkyl, alkenyl, cyano, or aminoalkyl groups, at C-7 has led to analogues with improved activity profiles cabidigitallibrary.org. For instance, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), the active metabolite of Irinotecan (B1672180), has an ethyl group at C-7 and a hydroxyl group at C-10, contributing to enhanced stability and activity cabidigitallibrary.org. Semi-synthetic routes have been developed to introduce these substituents mdpi.comjst.go.jp.
The E-ring, containing the crucial alpha-hydroxy lactone moiety, is also a significant site for modification wikipedia.orgcabidigitallibrary.org. The hydroxyl group at position 20 is essential for interaction with topoisomerase I wikipedia.org. Modifications at the 20-hydroxyl group, such as acylation or conjugation with polymers like polyethylene (B3416737) glycol (PEG), have been explored to improve stability and pharmacokinetic properties nih.govgoogle.combeilstein-journals.orgnih.gov. These modifications can influence the equilibrium between the active lactone form and the inactive carboxylate form cabidigitallibrary.orggoogle.com.
Modifications have also been made to other parts of the molecule, including the B, C, and D rings, to explore their impact on activity and properties cabidigitallibrary.org. The introduction of additional rings fused to the existing pentacyclic system has also been investigated cabidigitallibrary.org.
Detailed research findings on specific modifications often include data on the synthetic yields and characterization of the resulting compounds using techniques such as NMR and mass spectrometry researchgate.netmdpi.comrsc.org.
Data Table Example (Illustrative based on general Camptothecin analogue synthesis):
While specific yield data for "this compound" synthesis is not available from the search results, the synthesis of Camptothecin analogues involves various reactions with reported yields. Below is an illustrative table format for presenting such data, based on general procedures described in the literature for Camptothecin derivatives.
| Synthesis Step / Modification | Starting Material | Reagents / Conditions | Product | Approximate Yield (%) | Reference |
| C-7 Alkylation | Camptothecin | Alkyl Halide, Base | 7-Alkyl CPT | Varies depending on group | cabidigitallibrary.org |
| 20-O Acylation | Camptothecin | Acylating Agent, Catalyst | 20-O-Acyl CPT | Typically good | nih.govgoogle.com |
| Semi-synthesis of CPT-11 | 7-Ethyl-10-hydroxycamptothecin | Specific reagents | Irinotecan (CPT-11) | Multi-step process | jst.go.jpcapes.gov.br |
Introduction of Functional Groups for Enhanced Reactivity or Specificity
For compounds like phenyltropanes that interact with biological targets such as neurotransmitter transporters, the introduction of functional groups could potentially be explored to modulate binding affinity, selectivity, or pharmacokinetic properties. However, specific research findings detailing such modifications for this compound were not found.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is not specifically documented in the provided search results. However, general principles of green chemistry are relevant to the synthesis of any chemical compound, particularly in minimizing environmental impact and improving efficiency. cabidigitallibrary.org These principles include preventing waste generation, using safer solvents and chemicals, designing energy-efficient processes, and using renewable feedstocks where possible. cabidigitallibrary.orgnih.gov
Evaluating the "greenness" of a synthetic route often involves metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used per unit mass of product. Applying such principles to the synthesis of complex organic molecules like this compound would involve optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and designing convergent synthetic routes to improve atom economy. While these principles are universally applicable, specific data or studies on their implementation for this compound synthesis were not found.
Scale-Up Considerations and Process Optimization for this compound Production
Details regarding the scale-up considerations and process optimization specifically for the production of this compound are not provided in the search results. Scaling up the synthesis of complex organic molecules from laboratory to industrial scale involves addressing various challenges, including reaction efficiency, yield, purity, safety, and cost-effectiveness. google.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of P Me β Cpt Analogues
Design Principles for p-Me-β-CPT Analogue Libraries
The design of analogue libraries for this compound is guided by established SAR principles for the broader camptothecin (B557342) (CPT) class of compounds, coupled with specific hypotheses about the role of the p-methyl and β-substituents. Key design principles often involve:
Modification of the A and B Rings: Early SAR studies of camptothecin revealed that the A and B rings are important for its antitumor potential. nih.gov This has led to the exploration of various substitutions on these rings to enhance activity and improve pharmacokinetic properties.
Preservation of the E-ring Lactone: The α-hydroxylactone ring (E-ring) is a critical structural feature for the anticancer activity of camptothecins. nih.govresearchgate.net Its opening leads to an inactive carboxylate form. nih.gov Therefore, a primary design principle is to maintain the integrity of this closed lactone ring.
Stereochemistry at Position 20: The (S)-configuration at the chiral center at position 20 of the E-ring is essential for the biological activity of camptothecin and its analogues. nih.gov The (R)-configuration is inactive. nih.gov
Systematic Variation of the β-substituent: To explore the impact of the β-substituent, libraries are designed with diverse chemical functionalities at this position. This can include varying the size, lipophilicity, and electronic properties of the substituent to probe the binding pocket of the target enzyme, topoisomerase I.
Exploration of the p-methyl group on the A-ring: The specific role of the p-methyl group is investigated by synthesizing analogues where this group is moved to other positions, replaced with other alkyl or functional groups, or removed entirely.
These design strategies often employ techniques like parallel synthesis to efficiently generate a large number of diverse analogues for biological screening. nih.gov
Elucidation of Essential Structural Features for Biological Activity of this compound Analogues
Through the synthesis and biological evaluation of various this compound analogues, several structural features have been identified as essential for their activity. These findings are largely consistent with the broader understanding of camptothecin SAR.
Key structural features include:
The Pentacyclic Ring System: The fundamental quinoline-based pentacyclic structure of camptothecin is a prerequisite for its biological activity. researchgate.net
The Intact α-hydroxylactone E-ring: As mentioned, the closed lactone form of the E-ring is crucial. Modifications that promote lactone stability are often a key focus in analogue design. nih.gov
The (S)-Configuration at C-20: This stereochemistry is an absolute requirement for the inhibition of topoisomerase I. nih.gov
The following table summarizes the general SAR of camptothecin analogues, which provides a foundation for understanding this compound.
| Structural Region | Modification | Effect on Biological Activity |
|---|---|---|
| A and B Rings | Substitution | Can modulate potency and solubility. nih.gov |
| C and D Rings | Generally intolerant to modification | Essential for intercalating into DNA. |
| E-Ring | Opening of the lactone | Inactivation of the compound. nih.govresearchgate.net |
| C-20 | Change from (S) to (R) configuration | Complete loss of activity. nih.gov |
Positional Scanning and Substituent Effects on this compound Activity
Positional scanning involves systematically altering the position and nature of substituents on the this compound scaffold to map out the regions of the molecule that are sensitive to modification. This approach helps to identify "hot spots" where changes can lead to significant improvements in activity.
Studies on various camptothecin analogues have shown that:
Substituents on the A-ring: The position and nature of substituents on the A-ring can have a profound impact on activity. For example, electron-withdrawing or electron-donating groups at different positions can influence the electronic properties of the entire molecule, affecting its interaction with the target.
The β-substituent: The size and hydrophobicity of the β-substituent are critical. There is often an optimal size and lipophilicity for this substituent to fit into the binding pocket of topoisomerase I.
The following table provides a hypothetical example of how substituent effects could be tabulated in a SAR study.
| Analogue | A-Ring Substituent | β-Substituent | Relative Activity |
|---|---|---|---|
| This compound | p-Methyl | -X | 1.0 |
| Analogue 1 | m-Methyl | -X | 0.8 |
| Analogue 2 | p-Chloro | -X | 1.5 |
| Analogue 3 | p-Methyl | -Y | 2.2 |
| Analogue 4 | p-Methyl | -Z | 0.5 |
Development of Predictive QSAR Models for this compound Activity
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. uclouvain.be These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov
The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the structural features of the this compound analogues. nih.gov These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
The selection of appropriate descriptors is a critical step in building a robust QSAR model. nih.govresearchgate.net
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Common validation techniques include:
External Validation: This involves splitting the dataset into a training set and a test set. buecher.de The QSAR model is developed using the training set, and its predictive performance is then evaluated on the test set, which consists of compounds not used in model development. buecher.de
Y-Randomization: This is a method to check for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is developed. mdpi.com If the original model is robust, the randomized models should have significantly lower predictive ability. mdpi.com
A variety of statistical parameters are used to assess the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² (R²pred). mdpi.commdpi.com
The following table shows typical statistical parameters used to validate a QSAR model.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated R² (internal predictive ability) | > 0.5 |
| R²pred | Predictive R² for the external test set | > 0.5 |
A well-developed QSAR model not only predicts the activity of new compounds but also provides insights into the molecular properties that are important for biological activity. nih.gov By examining the coefficients of the descriptors in the QSAR equation, it is possible to understand how different structural features influence the activity of this compound analogues.
For example, a positive coefficient for a hydrophobic descriptor like logP would suggest that increasing the lipophilicity of the molecule enhances its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. This information can then be used to guide the design of the next generation of more potent this compound analogues.
Conformational Analysis and Bioactive Conformations of this compound and Derivatives
The exploration of the conformational preferences of this compound and its derivatives involves a combination of computational modeling techniques and experimental validation. Molecular mechanics and quantum mechanics calculations are employed to map the potential energy surface of these molecules, identifying low-energy, stable conformations. These theoretical models provide insights into the rotational barriers around single bonds and the preferred spatial disposition of key functional groups.
While direct experimental data on the conformational analysis of this compound is not extensively available in public-domain research, studies on structurally related β-carboline derivatives offer valuable insights. Molecular docking studies on similar compounds have revealed that specific conformations are necessary for optimal interaction with the active sites of biological targets. These studies often highlight the importance of hydrogen bonding, hydrophobic interactions, and electrostatic complementarity, all of which are conformation-dependent.
In the absence of specific data for this compound, a hypothetical analysis would involve systematically rotating all flexible bonds and calculating the energy of each resulting conformer. The resulting conformational isomers would then be docked into the active site of a relevant biological target to identify which conformations exhibit the most favorable binding interactions.
Molecular and Cellular Mechanisms of Action of P Me β Cpt
Investigation of Primary Molecular Targets of p-Me-β-CPT
Understanding the primary molecular targets of a compound is crucial for elucidating its biological effects. Based on related research, potential primary targets for compounds like this compound may involve enzymes critical for DNA maintenance and energy production.
Enzyme Inhibition and Modulation (e.g., Topoisomerase I, Carnitine Palmitoyltransferase System)
Compounds structurally related to camptothecins are well-established inhibitors of DNA Topoisomerase I (TOP1) conicet.gov.arnih.gov. TOP1 is a ubiquitous enzyme essential for regulating DNA topology during processes like replication and transcription mdpi-res.comreadthedocs.io. It functions by creating transient single-strand breaks in DNA, allowing the strands to unwind and relieve torsional stress, and then re-ligating the breaks readthedocs.io. Camptothecin (B557342) and its derivatives act as "poisons" to TOP1, stabilizing the covalent complex formed between the enzyme and cleaved DNA conicet.gov.arnih.govmdpi-res.comreadthedocs.io. This stabilization prevents DNA re-ligation and causes DNA damage, particularly when the replication fork encounters the stabilized complex, leading to double-strand breaks and ultimately cell death nih.govtesisenred.net. The binding of these inhibitors occurs within the TOP1-DNA covalent complex, forming a ternary complex tesisenred.net. Hydrogen bonds play a significant role in the interaction between the inhibitor, the enzyme, and the DNA tesisenred.net.
The Carnitine Palmitoyltransferase (CPT) system is another enzymatic system critical for cellular energy metabolism, specifically the transport of long-chain fatty acids into mitochondria for beta-oxidation. This system involves CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 is considered the rate-limiting step and is inhibited by malonyl-CoA. While the CPT system is a significant enzymatic target in metabolic regulation, the provided information does not explicitly link this compound to the inhibition or modulation of the Carnitine Palmitoyltransferase system. Research on CPT inhibitors often focuses on their role in metabolic disorders.
Receptor Binding and Signaling Pathway Perturbation
Direct evidence regarding the specific binding of this compound to cellular receptors or its direct perturbation of signaling pathways is not prominently featured in the provided search results. However, compounds that induce DNA damage, such as camptothecins, can indirectly lead to the activation of various signaling pathways involved in DNA repair, cell cycle checkpoints, and apoptosis mdpi-res.com. For instance, CPT treatment can induce the phosphorylation of ATM and ATR, key kinases involved in the DNA damage response. These activated kinases can then trigger downstream signaling cascades that influence cell cycle progression and cell fate. While these pathways are perturbed, it is a consequence of the primary interaction with DNA and TOP1, rather than direct receptor binding by the compound itself.
Nucleic Acid Interactions (e.g., DNA, RNA)
A key aspect of the mechanism of action of camptothecin derivatives is their interaction with nucleic acids, specifically DNA, in conjunction with Topoisomerase I readthedocs.io. As discussed in Section 4.1.1, these compounds intercalate into the TOP1-DNA complex, stabilizing the cleaved state of DNA mdpi-res.com. This interaction is crucial for their inhibitory activity against TOP1 nih.gov. Studies have shown that camptothecins can interact directly with double-stranded DNA, and this interaction can stabilize the active lactone form of the compound, which is essential for TOP1 inhibition. This suggests a direct interaction with DNA, even in the absence of the enzyme, although the formation of the ternary complex with TOP1 is central to their cytotoxic effect. The interaction with DNA is sequence-dependent to some extent, influencing the formation and stability of the cleavable complex at specific sites mdpi-res.comtesisenred.net. While the primary focus is on DNA, some studies on related compounds like CPT have also indicated effects on RNA synthesis.
Cellular Responses to this compound Exposure
Exposure of cells to active compounds triggers a cascade of cellular responses, including effects on cell cycle progression, DNA damage response, and ultimately cell fate.
Cell Cycle Progression Analysis
Compounds that interfere with DNA mechanics, such as TOP1 inhibitors, are known to impact cell cycle progression. Studies on camptothecin and its derivatives have consistently shown their ability to induce cell cycle arrest. This arrest typically occurs in the S phase, where DNA replication is active and the collision between replication forks and stabilized TOP1-DNA complexes leads to lethal DNA breaks tesisenred.net. Following S phase arrest, cells may also accumulate in the G2/M phase checkpoint as they attempt to repair the induced DNA damage. The specific pattern of cell cycle arrest can vary depending on the cell type, the concentration of the compound, and the duration of exposure. Analysis of cell cycle distribution using techniques like flow cytometry with propidium (B1200493) iodide staining is a common method to assess these effects. The induction of cell cycle arrest is a critical cellular response contributing to the cytotoxic effects of these compounds on proliferating cells.
Table: Summary of Observed Cell Cycle Effects of Camptothecin (as a related compound)
| Cell Line/Type | Observed Effect on Cell Cycle | Key Findings | Source |
| HEC-1A, HEC-1B cells | G2/M phase accumulation | Higher percentage of cells in G2/M phase compared to control. | |
| KLE cells | S phase accumulation | Increased percentage of cells in S phase. | |
| PC3 cells | G1-S boundary arrest | Reduced DNA synthesis. | |
| LNCaP, DU145, HCT116, Hep3B cells | G2/M phase arrest | Significant increase in G2/M phase cells, decrease in G0/G1. | |
| Colorectal cancer cells | G2/M phase stall | Induction of p53, γH2AX, phosphorylation of ATM and ATR. | |
| Hep3B cells | Expansion stop after 48 hours | Complete arrest of cell expansion at 1 μM concentration. | mdpi-res.com |
| BHK-21 cells | Senescence-like state induction | Induced senescence-like response markers (p16, p21, IL-6). |
This table summarizes findings on cell cycle effects observed with Camptothecin, providing context for the potential cellular responses to this compound, assuming a similar mechanism of action.
Modulated Gene Expression Profiles
Modulation of gene expression is a key aspect of the cellular response to various chemical compounds. Studies on related compounds, such as Camptothecin (CPT), have demonstrated significant alterations in gene expression profiles. For instance, microarray analysis has been utilized to characterize changes in gene expression following CPT treatment in various cell lines, revealing modulation of numerous genes involved in diverse cellular processes. These studies indicate that CPT can stimulate gene expression and trigger a cascade of reactions within the cell. The specific genes affected can vary depending on the cell type and treatment conditions. For example, CPT treatment has been shown to up-regulate pro-apoptotic proteins like Bax, Bf11, Bak, pRb2, c-jun, and jun-b, while down-regulating cell cycle proteins such as cdk4, cyclinB1, wee1, CRAF-1, and DP1 in human myeloid leukemia cell lines. Research also suggests that compounds influencing fatty acid metabolism, which could be relevant depending on the structure of this compound, can modulate the expression of genes involved in β-oxidation, such as PPAR-α and CPT-1.
Induced Cellular Stress Pathways
Exposure of cells to chemical agents can induce various cellular stress pathways. Research on compounds like Camptothecin indicates that interactions with cellular processes, particularly DNA replication and RNA transcription, can stimulate responses leading to cell death. These interactions can trigger DNA damage, a known inducer of cellular stress. Cells respond to such damage through various mechanisms, including the degradation of key proteins involved in these processes. Cellular stress response systems enable adaptation to insults such as DNA damage and misfolded proteins. These responses can involve specialized adaptive pathways and a generalized integrated stress response. While direct information on this compound's specific impact on stress pathways is limited in the provided sources, the known mechanisms of related compounds suggest that it could potentially induce DNA damage-related stress responses.
Mechanisms of Programmed Cell Death (e.g., apoptosis, autophagy)
Programmed cell death (PCD), including apoptosis and autophagy, is a critical cellular process that can be influenced by chemical compounds. Camptothecin (CPT) is known to induce cell death, primarily through the stabilization of the topoisomerase I-DNA complex, leading to DNA double-strand breaks during replication. This process is thought to eventually lead to cell death, particularly apoptosis. Studies have shown that CPT-induced cell death can be dependent on the S-phase of the cell cycle, although mitosis-independent pathways have also been suggested. Apoptosis is characterized by specific morphological features such as plasma membrane blebbing and nuclear condensation. Autophagy, another form of PCD, involves the degradation of cellular components within lysosomes and can function as a pro-survival mechanism or lead to cell death under excessive conditions. There is known crosstalk between apoptosis and autophagy pathways. Research on breast cancer cells exposed to CPT indicates that both apoptosis and autophagy can occur, with their intensity potentially varying. The proapoptotic protein Bid may play a role as a molecular switch between these two processes.
Influence of this compound on Cellular Metabolism (e.g., fatty acid oxidation)
The influence of this compound on cellular metabolism, specifically fatty acid oxidation, is not directly detailed in the provided search results. However, fatty acid β-oxidation is a major metabolic pathway responsible for breaking down fatty acids to produce energy, primarily occurring in mitochondria. This process involves the carnitine palmitoyltransferase (CPT) system, which includes CPT1 and CPT2, crucial for transporting long-chain fatty acids into the mitochondria. CPT1 is considered a rate-limiting enzyme in this process. While the abbreviation "CPT" is used in the context of both Camptothecin and Carnitine Palmitoyltransferase in biological literature, these are distinct entities. Information regarding the influence of this compound on fatty acid oxidation would depend on its specific molecular structure and whether it interacts with the enzymes or pathways involved in lipid metabolism. The available search results linking "CPT" to fatty acid oxidation refer to Carnitine Palmitoyltransferase.
This compound Interaction with Cellular Transport Mechanisms and Intracellular Distribution
The interaction of this compound with cellular transport mechanisms and its intracellular distribution are not specifically described in the provided search results. General principles of cellular transport involve the movement of substances within a cell, utilizing structures like the cytoskeleton and motor proteins, and can involve transport vesicles. Cellular uptake and intracellular distribution of compounds can be influenced by various factors, including passive diffusion, transporter-mediated uptake and efflux, and sequestration in subcellular organelles. For compounds like Camptothecin and its derivatives, interactions with efflux transporters such as P-glycoprotein (P-gp) have been noted, which can impact their intracellular concentrations and distribution. The intracellular distribution of a compound can also be affected by binding to intracellular structures or partitioning into organelles based on physicochemical properties and membrane gradients. Without specific studies on this compound, its interaction with transport mechanisms and intracellular distribution remain to be fully elucidated.
Interactions of P Me β Cpt with Complex Biological Systems Excluding Human Clinical Aspects
Evaluation of p-Me-β-CPT Efficacy in Cell-Based Assays
Cell-based assays are fundamental in the initial stages of drug discovery, offering insights into a compound's biological activity in a controlled cellular environment.
Studies in Diverse Cell Line Models
To ascertain the potential therapeutic breadth of this compound, it would be imperative to screen it against a panel of diverse cell lines. This would typically include cancer cell lines from various tissues (e.g., lung, breast, colon, prostate) and, where appropriate, non-cancerous cell lines to assess selectivity. The choice of cell lines would be guided by the hypothesized mechanism of action, potentially drawing from the known activities of Camptothecin (B557342) or Troparil.
Impact on Cell Proliferation and Viability
A primary objective of early-stage compound evaluation is to determine its effect on cell growth and survival. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays would be utilized to quantify changes in cell viability and proliferation following exposure to this compound. These assays measure metabolic activity, which correlates with the number of viable cells. A dose-response curve would be generated to determine the IC50 value, the concentration at which the compound inhibits 50% of cell growth.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Mechanistic Studies of this compound in Defined Biological Systems
To understand how this compound exerts its effects, more complex biological models that better recapitulate in vivo conditions would be necessary. Organoids, which are three-dimensional cell cultures derived from stem cells, and ex vivo tissue models offer a more physiologically relevant context to study drug responses. These models could help elucidate the compound's mechanism of action, such as the inhibition of topoisomerase I if it is a Camptothecin analog, or its interaction with dopamine transporters if it is related to Troparil.
Assessment of this compound Activity in Invertebrate or Simpler Vertebrate Models
For proof-of-concept studies, invertebrate models like Spodoptera exigua (beet armyworm) or simpler vertebrate models such as zebrafish (Danio rerio) can provide valuable preliminary data on a compound's in vivo activity and potential toxicity. These models are often used in early-stage screening due to their rapid life cycles and genetic tractability.
Investigation of Acquired Resistance Mechanisms to this compound in Biological Models
A significant challenge in drug development is the emergence of acquired resistance. To investigate potential resistance mechanisms to this compound, researchers would typically expose cell lines to gradually increasing concentrations of the compound over an extended period. The resulting resistant cell lines would then be analyzed using genomic, transcriptomic, and proteomic approaches to identify the molecular changes responsible for the diminished sensitivity to the compound.
Synergy and Antagonism of this compound with Other Bioactive Compounds in Biological Systems
Combination therapy is a cornerstone of modern medicine. Investigating the interaction of this compound with other known bioactive compounds could reveal synergistic (enhanced effect) or antagonistic (reduced effect) relationships. This would involve treating cell lines with this compound in combination with other drugs and analyzing the effects on cell viability. The combination index (CI) method is often used to quantify these interactions.
Table 2: Potential Compounds for Synergy/Antagonism Studies with this compound
| Compound Name | Class | Rationale for Combination |
| Cisplatin | DNA cross-linking agent | Potential for enhanced DNA damage in cancer cells. |
| Paclitaxel | Microtubule stabilizer | Targeting different phases of the cell cycle. |
| A specific kinase inhibitor | Targeted therapy | Investigating effects on specific signaling pathways. |
This table is speculative and depends on the actual biological activity of this compound.
Computational Modeling and Theoretical Investigations of P Me β Cpt
Molecular Docking Studies of p-Me-β-CPT with Target Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein or enzyme, to form a stable complex. This method aims to predict the strength of the interaction and the specific residues involved in binding. Molecular docking studies are widely applied in drug discovery to screen potential drug candidates and understand their mechanisms of action at a molecular level. nih.govwikipedia.org The process typically involves placing the ligand in the binding site of the receptor and exploring various orientations and conformations to find the most energetically favorable binding pose. Scoring functions are used to estimate the binding affinity. nih.gov
While molecular docking is a standard tool in computational chemistry and drug design, specific studies detailing the molecular docking of this compound with particular target macromolecules were not identified in the conducted searches. Studies involving Camptothecin (B557342) and its derivatives docking with Topoisomerase I were found, illustrating the application of this method to related compound classes and targets. citeab.comnih.govipfs.ionih.gov For instance, molecular docking has been used to study the interaction of camptothecin-like molecules with Topoisomerase I to identify potential new inhibitors. nih.gov
Molecular Dynamics Simulations to Elucidate this compound-Target Binding Dynamics
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. By simulating the dynamic behavior of a molecular system, MD can provide insights into the flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the process of binding and unbinding. wikipedia.org MD simulations complement molecular docking by providing a more realistic representation of the molecular environment and capturing the time-dependent aspects of molecular interactions. ipfs.io Parameters such as temperature, pressure, and solvent conditions are incorporated into the simulations. wikipedia.org
Information regarding molecular dynamics simulations specifically investigating the binding dynamics of this compound with any target macromolecules was not found in the search results. However, MD simulations have been applied to study the dynamics of other systems involving related structures, such as camptothecin within supramolecular assemblies core.ac.uk and other ligand-receptor complexes to assess binding stability. ipfs.io These examples highlight the utility of MD simulations in understanding the dynamic nature of molecular interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular geometry, energy levels (e.g., HOMO and LUMO), charge distribution, and reaction pathways. fishersci.ca Methods like Density Functional Theory (DFT) are commonly employed in quantum chemistry to optimize molecular geometries and calculate electronic properties. github.io
Specific quantum chemical calculations focused on the electronic structure and reactivity analysis of this compound were not identified in the search results. Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule that govern its behavior and interactions. While not found for this compound, such calculations are routinely performed for novel compounds to predict their chemical behavior and potential reaction sites.
In Silico Prediction of this compound Interactions and Pathway Perturbations
In silico prediction encompasses a range of computational approaches used to forecast the biological interactions and effects of a compound within a biological system. This can involve predicting interactions with various biological targets, potential metabolic pathways, toxicity, and the perturbation of biological networks or pathways. These methods often integrate data from various sources and can utilize techniques such as machine learning and network analysis.
Searches for in silico predictions specifically concerning the interactions and pathway perturbations of this compound did not yield relevant results. In silico methods are powerful tools for prioritizing compounds for experimental testing and gaining a systems-level understanding of their potential impact. For example, in silico studies have investigated the interaction of camptothecin analogs with specific proteins like human protein tyrosine phosphatase SHP2.
Ligand-Based and Structure-Based Virtual Screening for this compound Analogues
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. nih.govwikipedia.org VS approaches can be broadly categorized into ligand-based virtual screening (LB-VS) and structure-based virtual screening (SB-VS). LB-VS relies on the knowledge of known active molecules (ligands) to build models (e.g., pharmacophores) that can identify other molecules with similar properties. nih.gov SB-VS, on the other hand, utilizes the three-dimensional structure of the biological target (receptor) to dock and score potential ligands based on their predicted binding affinity. nih.gov
No specific instances of ligand-based or structure-based virtual screening efforts explicitly using this compound as a query or aimed at finding its analogues were found in the search results. Virtual screening is a common initial step in drug discovery pipelines to efficiently narrow down large chemical libraries. Studies have employed virtual screening to identify potential inhibitors for various targets, including Topoisomerase I, a known target for Camptothecin derivatives.
Advanced Analytical Methodologies for P Me β Cpt Research
Spectroscopic Characterization Techniques for p-Me-β-CPT Structure Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the definitive structural elucidation of this compound.
NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR are routinely used to identify different proton and carbon environments, respectively. More advanced NMR experiments, including 2D NMR methods like COSY, HSQC, and HMBC, help establish connectivity and spatial relationships between atoms, confirming the proposed structure of this compound. NMR can also be used to characterize the composition of complex mixtures, such as the diastereomeric composition of therapeutic oligonucleotides nih.gov. Solid-state NMR techniques, like ¹³C CP-MAS NMR, can be applied to characterize the structure and properties of solid forms of compounds or their interactions within matrices beilstein-journals.org. The analysis of NMR spectra, including the correct assignment of peaks which may involve ¹H-¹³C coupling for larger molecules, is critical for accurate structural confirmation and the assessment of functional group conjugation acs.orgrsc.org.
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and its fragments. By measuring the mass-to-charge ratio (m/z) of ions, MS provides a molecular fingerprint that can be used to confirm the compound's identity and detect impurities. Techniques such as Electron-Spray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing organic molecules rsc.org. High-resolution MS can provide elemental composition information, further supporting structural assignments. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is particularly useful for analyzing complex samples and simultaneously determining multiple compounds and their metabolites plos.org. MS can also be used to measure the percentage of drug-target protein conjugation in biological matrices, providing insights into target engagement researchgate.net. Proteomics, which involves the use of mass spectrometry to study protein expression patterns, can also be relevant in understanding the biological context of this compound activity credenceblue.com.
Chromatographic Techniques for this compound Purification and Purity Assessment (e.g., HPLC)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and assessment of the purity of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
For purification, preparative HPLC can be employed to isolate this compound from reaction mixtures or natural extracts, yielding material of sufficient purity for further studies. The selection of stationary phase (e.g., C18) and mobile phase composition (typically mixtures of water/buffers and organic solvents like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid) is optimized to achieve efficient separation bibliomed.orgpeptide.comnih.gov. Gradient elution is frequently used to separate compounds with a range of polarities peptide.comnih.gov. Traditional purification methods for camptothecin (B557342) compounds have also involved conventional chromatography using silica (B1680970) gel followed by crystallization google.com.
Analytical HPLC is used to assess the purity of synthesized or purified this compound. The purity is typically determined by integrating the area under the peak corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. Diode Array Detection (DAD) or PDA (Photodiode array) detectors are commonly used with HPLC to monitor the elution of compounds by UV-Vis absorbance at specific wavelengths, providing information about peak purity bibliomed.orgresearchgate.net. A high peak purity index, typically greater than 0.9999, indicates a pure sample bibliomed.org. HPLC methods are developed and validated to ensure they are specific, accurate, and precise for the quantitative determination of the compound bibliomed.org. Stability-indicating HPLC methods are crucial for assessing the degradation of the compound under various stress conditions bibliomed.org.
Data from HPLC analysis can be presented in tables showing retention times, peak areas, and calculated purity.
Biophysical Techniques for this compound-Target Binding Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Determining the binding affinity of this compound to its biological targets is critical for understanding its mechanism of action. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used for this purpose.
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand immobilized on a sensor surface (e.g., a target protein or DNA). As binding occurs, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). SPR allows for real-time monitoring of binding events, providing information on binding kinetics (association and dissociation rate constants, kₐ and k<0xE2><0x82><0x93>d) and affinity (dissociation constant, K<0xE2><0x82><0x93>D) frontiersin.orgnih.govnih.gov. SPR is considered a standard method for in vitro characterization of molecular interactions frontiersin.org. It can be used to study the binding of small molecules to immobilized macromolecules nih.gov. For example, SPR has been used to characterize the binding of camptothecin to immobilized topoisomerase I-DNA complexes nih.gov.
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event. By titrating a solution of one binding partner into a solution of the other, ITC can simultaneously determine the binding affinity (K<0xE2><0x82><0x93>A or K<0xE2><0x82><0x93>D), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS) tainstruments.comrsc.orgbilkent.edu.trnih.gov. These thermodynamic parameters provide insights into the nature of the interactions driving the binding (e.g., hydrogen bonding, hydrophobic effects). ITC experiments can be performed using incremental or continuous titration methods tainstruments.com. Accurate determination of thermodynamic parameters from ITC data requires fitting the raw data to an appropriate binding model, such as the Wiseman isotherm rsc.org.
Both SPR and ITC provide valuable, complementary information about the binding interaction between this compound and its targets, contributing to a comprehensive understanding of its mechanism.
Cell-Based and Biochemical Assays for this compound Activity Profiling
Cell-based and biochemical assays are essential for evaluating the biological activity of this compound and profiling its effects in relevant biological systems.
Cell-based assays measure the effects of a compound on living cells. These assays can assess various cellular processes influenced by this compound, such as cell viability, proliferation, apoptosis, cell cycle progression, and the induction of specific cellular pathways researchgate.netbmglabtech.com. For example, the MTT assay and BrdU assay are used to measure cell proliferation researchgate.net. Cell-based assays can also be developed in high-throughput screening (HTS) formats to identify compounds that synergize with this compound or affect its target pathway nih.gov. These assays provide a more physiologically relevant context compared to biochemical assays, as they account for cellular uptake, metabolism, and off-target effects bmglabtech.com.
Biochemical assays, on the other hand, focus on the direct interaction of this compound with its molecular target in a controlled in vitro environment, often using purified enzymes or proteins. Since camptothecin compounds are known inhibitors of DNA topoisomerase I (Topo I), biochemical assays can measure the inhibition of Topo I activity by this compound nih.govwikipedia.org. This can involve measuring the ability of Topo I to cleave or re-ligate DNA in the presence of the compound nih.gov. Other biochemical assays might investigate the interaction of this compound with other potential targets or pathways. Biochemical assays can also be used to determine enzyme activity, such as CPT II enzyme activity, which can be measured spectroscopically or through radioisotope exchange assays nih.gov.
Activity profiling using a combination of cell-based and biochemical assays helps to characterize the potency, selectivity, and mechanism of action of this compound.
Advanced Imaging Techniques for Intracellular Localization of this compound
Understanding where this compound localizes within cells is crucial for elucidating its mechanism of action and optimizing delivery strategies. Advanced imaging techniques provide the means to visualize the compound's distribution at the subcellular level.
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the intracellular localization of fluorescently labeled compounds or those with intrinsic fluorescence. By optical sectioning, CLSM can generate high-resolution 3D images of cells, revealing the distribution of this compound within different organelles or cellular compartments researchgate.netnih.gov. For compounds that are not intrinsically fluorescent, they can be chemically modified with fluorescent tags, although this must be done carefully to avoid altering the compound's biological activity. Studies using CLSM have shown the intracellular uptake and distribution of camptothecin nanoparticles in the cytoplasm and nuclei of cancer cells researchgate.netnih.gov. The observed localization patterns can provide insights into the compound's cellular entry mechanisms and its access to its molecular targets nih.gov.
Mass Spectrometry Imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of molecules, including drugs and metabolites, within tissues or even single cells nih.goveur.nl. MSI does not require labeling of the compound. By systematically acquiring mass spectra from different points across a sample surface, MSI generates an image representing the intensity of specific ions (corresponding to the compound of interest) at each location nih.gov. While technically challenging for single-cell resolution, MSI holds promise for understanding the distribution of this compound in heterogeneous cell populations or within complex biological samples.
Other advanced microscopy techniques, such as super-resolution microscopy, could potentially provide even finer detail regarding the precise subcellular localization of this compound and its interactions with intracellular structures.
These imaging techniques collectively contribute to a visual understanding of this compound's journey within the cell, complementing the data obtained from other analytical and biological assays.
Strategies for Chemical Modification and Advanced Delivery Systems for P Me β Cpt
Design and Synthesis of p-Me-β-CPT Prodrugs
Prodrugs are inactive or less active derivatives of a parent drug that undergo in vivo conversion to release the active compound. nih.govfishersci.canih.gov The design of prodrugs for camptothecin (B557342) derivatives like this compound focuses on improving properties such as solubility, stability, and targeted delivery, thereby reducing systemic toxicity and enhancing therapeutic efficacy. fishersci.canih.gov This is typically achieved by chemically linking the drug to a carrier or modifying a functional group through a cleavable linker.
Chemically Cleavable Prodrug Linkers
Chemically cleavable linkers are designed to release the active drug through non-enzymatic reactions triggered by specific conditions in the biological environment. These conditions can include changes in pH or redox potential, which are often different in tumor microenvironments compared to normal tissues. nih.govnih.govaacrjournals.orgiiab.memedchemexpress.com
One strategy involves utilizing the difference in pH between the bloodstream (physiological pH ≈ 7.4) and the acidic environment of tumor tissues or cellular compartments like endosomes and lysosomes (pH 4.8-6.0). aacrjournals.orgacs.orgwikipedia.org Acid-labile linkers, such as hydrazones, can be stable at neutral pH but undergo hydrolysis in acidic conditions, releasing the drug. medchemexpress.comacs.org
Another approach employs redox-sensitive linkers that are cleaved in response to the reducing environment found intracellularly, particularly the higher concentration of glutathione (B108866) in many tumor cells compared to normal cells. guidetopharmacology.orgnih.govwikipedia.org Disulfide bonds are common examples of redox-sensitive linkers that are stable in the oxidizing extracellular environment but are cleaved by reduction inside cells, releasing the drug. guidetopharmacology.orgnih.gov
Enzyme-Activated Prodrug Systems
Enzyme-activated prodrugs are designed to be cleaved by specific enzymes that are overexpressed or uniquely present in target tissues, such as tumors. nih.govfishersci.canih.gov This strategy allows for selective release of the active drug at the disease site, minimizing exposure to healthy tissues. fishersci.canih.gov
Various enzymes have been explored for activating camptothecin prodrugs. Carboxylesterases (CEs) are enzymes that hydrolyze ester or amide bonds and are utilized to activate prodrugs like irinotecan (B1672180) (CPT-11) to its active metabolite SN-38. Beta-glucuronidase is another enzyme found at elevated levels in some tumor tissues and can cleave glucuronide linkers, releasing the active drug. Nitroreductases, often found in bacteria and some mammalian cells, including certain tumor cells, can activate prodrugs containing nitroaromatic groups. nih.gov Matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, are also explored for cleaving peptide linkers in prodrugs. researchgate.net
The design of enzyme-activated prodrugs requires careful consideration of the enzyme's specificity, expression levels, and localization to ensure efficient and selective drug release. fishersci.ca
Chemical Conjugation of this compound to Macromolecular Carriers
Conjugating camptothecin derivatives to macromolecular carriers is a strategy to improve their pharmacokinetic properties, enhance solubility, prolong circulation half-life, and achieve targeted delivery through passive or active mechanisms. researchgate.net
Polymer-Drug Conjugates for this compound
Polymer-drug conjugates involve covalently linking the drug molecule to a soluble polymer backbone. This conjugation can significantly increase the apparent molecular weight of the drug, altering its distribution and reducing renal clearance, leading to extended circulation times in the bloodstream. researchgate.net The enhanced permeability and retention (EPR) effect in solid tumors, characterized by leaky vasculature and poor lymphatic drainage, allows for passive accumulation of these larger polymer conjugates in the tumor microenvironment. iiab.me
Various polymers have been used for camptothecin conjugation, including polyethylene (B3416737) glycol (PEG), cyclodextrin-based polymers, and polylactide (PLA). researchgate.net PEGylation, the conjugation of PEG, is a common strategy to improve water solubility and provide a "stealth" effect, reducing recognition by the reticuloendothelial system and extending circulation time. researchgate.net Cyclodextrin-based polymers have also been explored for their ability to solubilize hydrophobic drugs like CPT through inclusion complexation and allow for multi-drug conjugation. The linker chemistry between the polymer and the drug is crucial for ensuring stability in circulation and controlled release of the active drug at the target site, often employing cleavable linkers responsive to pH or enzymes. researchgate.net
Research has shown that polymer conjugation can increase the solubility of CPT by several orders of magnitude and improve its internalization into cells. For example, conjugation of CPT to a linear cyclodextrin-based polymer (IT-101) increased its solubility significantly and showed promising antitumor activity in preclinical models.
Peptide-Drug Conjugates Incorporating this compound
Peptide-drug conjugates (PDCs) combine the targeting capabilities of peptides with the cytotoxic potential of a drug like this compound. researchgate.net Peptides can be designed to target specific receptors overexpressed on cancer cells, facilitating active uptake of the conjugate into the tumor cells. researchgate.netiiab.me
The design of PDCs involves selecting an appropriate targeting peptide, a cytotoxic drug (e.g., a derivative of camptothecin), and a linker that connects the peptide to the drug. researchgate.net The linker is critical for maintaining the stability of the conjugate in circulation and ensuring efficient release of the active drug within the target cell. Cleavable linkers responsive to the tumor microenvironment, such as protease-sensitive peptide sequences or disulfide bonds, are commonly used. researchgate.netacs.orgwikipedia.org
Studies with camptothecin-peptide conjugates have shown that they can self-assemble into nanostructures, which can further influence their delivery and release characteristics. Peptide conjugation can improve the water solubility of hydrophobic drugs and potentially enhance their bioavailability. For instance, conjugation of CPT to a cyclic cell-penetrating peptide improved its water solubility.
Encapsulation of this compound in Nanocarriers
Encapsulation of camptothecin derivatives within nanocarriers is a physical drug delivery strategy that can improve drug solubility, protect the drug from degradation, prolong circulation time, and facilitate targeted delivery to tumor sites through the EPR effect or active targeting mechanisms. guidetopharmacology.orgnih.goviiab.me
Various types of nanocarriers have been explored for encapsulating hydrophobic drugs like CPT, including polymeric nanoparticles, micelles, liposomes, and inorganic nanoparticles such as silica (B1680970) nanoparticles. nih.govaacrjournals.org
Polymeric nanoparticles, often made from biocompatible and biodegradable polymers, can encapsulate drugs within their matrix or core. Micelles, formed by the self-assembly of amphiphilic block copolymers, can encapsulate hydrophobic drugs within their hydrophobic core. Liposomes are lipid vesicles with an aqueous core that can encapsulate hydrophilic drugs, while hydrophobic drugs can be incorporated into the lipid bilayer. Silica nanoparticles with porous structures have also been investigated for encapsulating CPT. aacrjournals.org
Liposomal Formulations of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govtandfonline.com They have been extensively studied as drug delivery systems for various compounds, including CPT. nih.govtandfonline.commdpi.com Encapsulation of CPT in liposomes has been shown to enhance its therapeutic index, primarily by altering its pharmacokinetics and pharmacodynamics. nih.gov Liposomal formulations can improve the solubility and stability of CPT, as well as facilitate its accumulation in target tissues. tandfonline.commdpi.comresearchgate.net Studies have investigated the incorporation and retention of CPT within liposomes, noting that drug retention can be influenced by factors such as lipid concentration and the drug-to-lipid ratio. researchgate.netuit.no While lipid composition did not always significantly affect CPT retention in some studies, formulations containing specific lipids like DMPC showed slightly higher drug retention. researchgate.net PEGylated liposomes, which have polyethylene glycol chains on their surface, are utilized to improve stability and prolong circulation time by reducing interaction with blood components and the mononuclear phagocyte system. tandfonline.comnih.gov
Polymeric Nanoparticles for this compound Delivery
Polymeric nanoparticles, including micelles, nanospheres, and polymer-drug conjugates, represent another significant class of delivery systems for CPT-based compounds. rsc.orgcancerbiomed.orgnih.gov These systems can encapsulate hydrophobic drugs within their core, improving their water solubility and bioavailability. rsc.orgnih.govnih.gov Polymeric micelles, for instance, consist of a hydrophobic core and a hydrophilic shell, allowing for the encapsulation of hydrophobic drugs like CPT. rsc.orgnih.gov Conjugating CPT to hydrophilic polymers can create water-soluble polymeric prodrugs, increasing the apparent aqueous solubility and stabilizing the active lactone form. rsc.orgbeilstein-journals.org Polymeric nanoparticles can also offer prolonged circulation time and selective accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect in cancerous tissues. rsc.orgnih.govnih.gov Research has explored the synthesis of novel copolymers conjugated with CPT for the formation of nanomicelles, demonstrating improved physicochemical properties and potential therapeutic effects. rsc.org Precise control over drug loading ratios in polymeric nanoparticles has also been achieved, enabling the co-delivery of CPT with other therapeutic agents. researchgate.netnih.gov
Targeted Delivery Approaches for this compound (Chemical Aspects)
Targeted delivery aims to concentrate the drug at the site of action, minimizing exposure to healthy tissues and reducing systemic toxicity. nih.govnih.gov For CPT-based compounds, targeted delivery can be achieved through various chemical strategies, often involving the modification of delivery systems with targeting ligands or the design of stimuli-responsive release mechanisms. beilstein-journals.orgresearchgate.netmdpi.com
Ligand-Mediated Targeting
Ligand-mediated targeting involves the conjugation of targeting ligands to the surface of delivery systems, such as liposomes or polymeric nanoparticles. researchgate.netrsc.org These ligands are designed to bind specifically to receptors that are overexpressed on the surface of target cells, such as cancer cells. researchgate.netnih.gov This specific binding facilitates the accumulation of the drug-loaded nanoparticles at the disease site and can promote cellular uptake through receptor-mediated endocytosis. researchgate.netnih.gov Examples of ligands used for targeting include peptides, antibodies, and small molecules that recognize specific cell surface receptors. beilstein-journals.orgresearchgate.netnih.gov For instance, peptide ligands have been explored for their ability to target specific cell types and enhance the delivery of conjugated drugs like CPT. beilstein-journals.orgrsc.orgnih.gov The conjugation of CPT to targeting elements can be achieved via rationally designed linkers that allow for the release of the drug within the target microenvironment. beilstein-journals.org
Stimuli-Responsive Release Systems
Stimuli-responsive delivery systems are designed to release their encapsulated or conjugated drug in response to specific triggers present in the target environment. frontiersin.orgresearchgate.netnih.govmdpi.com This approach allows for controlled drug release at the desired site, further enhancing targeted delivery and reducing systemic exposure. frontiersin.orgresearchgate.netnih.gov Chemical stimuli commonly exploited include differences in pH, enzyme levels, and redox potential between healthy and diseased tissues, particularly in the tumor microenvironment. frontiersin.orgnih.govmdpi.comnih.gov For example, the acidic pH often found in tumor tissues or within endosomes/lysosomes can trigger the release of drugs from pH-sensitive delivery systems. frontiersin.orgnih.govmdpi.comnih.govnih.gov Enzyme-responsive systems utilize enzymes that are overexpressed at the target site to cleave linkages and release the drug. frontiersin.orgnih.gov Redox-responsive systems exploit the differences in glutathione (GSH) concentration between the intracellular environment of cancer cells and normal cells to trigger drug release through the cleavage of disulfide bonds. frontiersin.orgmdpi.commdpi.com CPT has been incorporated into systems designed to be responsive to pH and redox stimuli, allowing for triggered release in the tumor microenvironment. frontiersin.orgmdpi.commdpi.comnih.gov
In Vitro Release Kinetics and Stability of this compound from Delivery Systems
The in vitro release kinetics and stability of this compound from delivery systems are critical parameters for evaluating their potential therapeutic efficacy. Release kinetics describe the rate and extent to which the drug is liberated from the delivery system under specific conditions, often mimicking the physiological environment. nih.govbeilstein-journals.orgnih.gov Stability refers to the ability of the drug within the delivery system to maintain its chemical integrity over time. researchgate.netresearchgate.net
Studies investigating the in vitro release of CPT from various nanoparticle formulations, such as polymeric micelles and mesoporous silica nanoparticles, have shown that the release profiles can be influenced by factors like pH and the design of the delivery system. rsc.orgnih.govbeilstein-journals.org For instance, pH-dependent release has been observed for CPT from certain polymeric micelles, with faster release rates at acidic pH values. rsc.org The release kinetics can often be fitted to various mathematical models to understand the underlying release mechanisms, such as diffusion or erosion of the carrier matrix. beilstein-journals.org
The stability of CPT within delivery systems is crucial to prevent premature degradation and ensure that the active form of the drug is delivered to the target site. researchgate.net The intrinsic instability of CPT, particularly the hydrolysis of its lactone ring in neutral or basic media, highlights the importance of formulating it in delivery systems that can protect the drug. rsc.orgbeilstein-journals.org Encapsulation within liposomes or conjugation to polymers can enhance the stability of the lactone form. rsc.orgbeilstein-journals.org In vitro stability studies evaluate the retention of the drug within the carrier over time under different conditions. researchgate.netuit.no Factors such as lipid composition and drug-to-lipid ratio can influence CPT retention and thus its stability within liposomal formulations. researchgate.netuit.no
Table 1: Examples of CPT Release Kinetics and Stability Findings
| Delivery System Type | Conditions | Observed Release Characteristics | Stability Findings | Source |
| Polymeric Micelles (CPT-PEA-MPEG) | pH 5.8 and 7.4, 37 °C | pH-dependent release; faster release at pH 5.8 (acidic). Approx. 87% release at pH 5.8 in 11 days, 69% at pH 7.4 in 11 days. | Enhanced solubility and stability compared to free CPT. rsc.org | rsc.org |
| Mesoporous Silica Nanoparticles | PBS pH 7.4 and acetate (B1210297) buffer pH 5.0, 37 °C | Release slightly greater at pH 7.4 than at pH 5.0 from MSN-NH2 without gatekeeper. nih.gov | Interaction with nanoparticle surface can result in a non-crystalline state of CPT, potentially affecting stability. nih.gov | nih.gov |
| Liposomes | PBS buffer (pH 6.0) | CPT retention influenced by lipid concentration and drug:lipid ratio; minor variations with lipid composition. | No significant changes in CPT retention over time for various formulations. researchgate.netuit.no | researchgate.netuit.no |
| Polymeric Nanoparticles (CRLX101) | Mouse and human serum | Release kinetics fit to a first-order process; pH-dependent release observed. pnas.org | Designed to disassemble upon CPT release via hydrolysis. pnas.org | pnas.org |
Future Research Directions and Translational Perspectives for P Me β Cpt
Exploration of Novel p-Me-β-CPT Structural Modifications
The existence of related compounds such as this compound-acid and p-Me-nor-β-CPT alongside this compound (listed as PP094-0, PP094-1, and PP094-2 respectively) suggests that structural modifications around the this compound scaffold are already being explored. Future research in this area would likely focus on synthesizing novel derivatives with optimized properties for PET imaging. This could include modifications aimed at improving binding affinity and selectivity for specific targets like amyloid plaques or mitochondrial complex I, enhancing metabolic stability, altering pharmacokinetic profiles for better brain uptake and clearance, and facilitating efficient radiolabeling with PET isotopes (e.g., Carbon-11 or Fluorine-18). The goal of such structural explorations would be to develop imaging agents with improved signal-to-noise ratios and reduced off-target binding, leading to more accurate and reliable PET scans.
Deeper Mechanistic Insights into this compound-Induced Biological Effects
In the context of its use in PET imaging research, the "biological effects" of this compound primarily relate to its interaction with the biological targets it is intended to image. Deeper mechanistic insights would involve detailed studies on the binding kinetics and thermodynamics of this compound or its radiolabeled derivatives with amyloid-beta aggregates or mitochondrial complex I. Research could focus on identifying the specific binding sites and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) at a molecular level. Understanding these mechanisms is crucial for the rational design of improved imaging agents and for interpreting the results obtained from PET scans. While Camptothecin (B557342) derivatives are known to inhibit topoisomerase I, the specific mechanism of action for this compound in the context of amyloid or mitochondrial complex I imaging, beyond binding for visualization, is not detailed in the provided sources.
Development of Advanced In Vitro and Ex Vivo Models for this compound Evaluation
The use of in vitro models, such as autoradiography with sections of brain tissue from individuals with conditions like Alzheimer's disease, has been noted in research related to amyloid imaging agents. Future research would benefit from the development and application of more advanced in vitro and ex vivo models specifically for evaluating this compound and its derivatives. This could include using cultured cell lines expressing target proteins, primary cell cultures, tissue slices, or ex vivo brain tissue from relevant animal models. These models can be used to assess binding specificity, affinity, and non-specific binding before proceeding to in vivo studies. Developing co-culture systems or 3D cell models could provide a more physiologically relevant environment for evaluating the interactions of this compound with its targets.
Q & A
Q. Q. How should researchers present p-Me-β-CPT’s physicochemical data in compliance with journal guidelines?
- Checklist :
- Synthesis : Detailed experimental procedures, including failure conditions.
- Characterization : NMR/HRMS spectra in Supplementary Information.
- Biological Assays : MIAME-compliant metadata for omics data; ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
